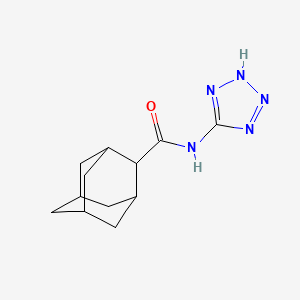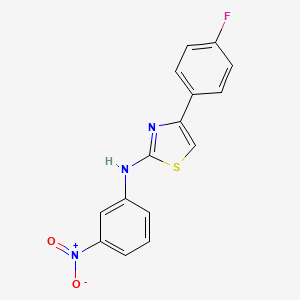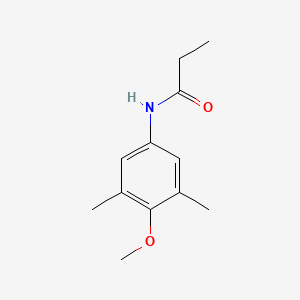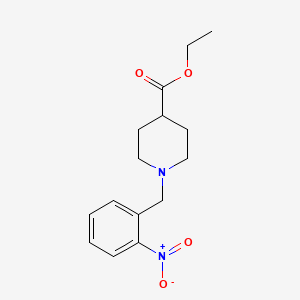
N-(4-chlorophenyl)-N'-cyclopentylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-N'-cyclopentylthiourea, commonly known as CCT or D292, is a chemical compound that has been extensively studied for its various applications in scientific research. It belongs to the class of thiourea derivatives and is a potent inhibitor of the transient receptor potential melastatin 8 (TRPM8) channel.
Wissenschaftliche Forschungsanwendungen
CCT has been extensively studied for its various applications in scientific research. It has been shown to be a potent inhibitor of the N-(4-chlorophenyl)-N'-cyclopentylthiourea channel, which is involved in the sensation of cold and pain. CCT has been used to study the role of N-(4-chlorophenyl)-N'-cyclopentylthiourea channels in various physiological processes such as thermoregulation, nociception, and cancer progression.
Wirkmechanismus
CCT binds to the extracellular domain of the N-(4-chlorophenyl)-N'-cyclopentylthiourea channel and inhibits its activity. The N-(4-chlorophenyl)-N'-cyclopentylthiourea channel is involved in the sensation of cold and pain, and its inhibition by CCT leads to a decrease in cold and pain sensitivity. CCT has also been shown to inhibit the growth and metastasis of cancer cells by targeting the N-(4-chlorophenyl)-N'-cyclopentylthiourea channel.
Biochemical and Physiological Effects
CCT has various biochemical and physiological effects that have been extensively studied. It has been shown to decrease cold and pain sensitivity in animal models and humans. CCT has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. Additionally, CCT has been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
CCT has several advantages for lab experiments. It is a potent and selective inhibitor of the N-(4-chlorophenyl)-N'-cyclopentylthiourea channel, which makes it an excellent tool for studying the role of N-(4-chlorophenyl)-N'-cyclopentylthiourea channels in various physiological processes. CCT is also relatively stable and can be easily synthesized in large quantities. However, CCT has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in some experiments. Additionally, CCT has some off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of CCT. One direction is to study the role of N-(4-chlorophenyl)-N'-cyclopentylthiourea channels in other physiological processes such as inflammation and metabolism. Another direction is to develop more potent and selective N-(4-chlorophenyl)-N'-cyclopentylthiourea channel inhibitors that can be used in clinical settings. Additionally, the development of novel drug delivery systems for CCT could improve its solubility and efficacy. Finally, the use of CCT in combination with other therapies could improve the treatment of various diseases such as cancer and chronic pain.
Conclusion
In conclusion, N-(4-chlorophenyl)-N'-cyclopentylthiourea is a potent inhibitor of the N-(4-chlorophenyl)-N'-cyclopentylthiourea channel that has various applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. The study of CCT has the potential to improve our understanding of the role of N-(4-chlorophenyl)-N'-cyclopentylthiourea channels in various physiological processes and to develop new therapies for various diseases.
Synthesemethoden
The synthesis of CCT involves the reaction of N-cyclopentyl-N'-phenylthiourea with thionyl chloride and 4-chlorobenzylamine. The reaction yields a white solid that is purified through recrystallization. The purity of the compound is determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-cyclopentylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2S/c13-9-5-7-11(8-6-9)15-12(16)14-10-3-1-2-4-10/h5-8,10H,1-4H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKVUISWIWCURH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(acetylamino)phenyl]-3-bromobenzamide](/img/structure/B5831558.png)


![N-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-6-yl)-N'-phenylthiourea](/img/structure/B5831596.png)
![{[5-(3,4-dimethoxyphenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5831601.png)
![2-chloro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5831608.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-({2-[(1-methyl-1H-pyrrol-2-yl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B5831612.png)
![5-(2-furyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5831618.png)

![2-hydroxy-8,9-dihydro-3H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(7H)-one](/img/structure/B5831633.png)
![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-ethylbenzamide](/img/structure/B5831648.png)

